molecular formula C11H24O3S2 B13810861 5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol CAS No. 6301-46-8

5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol

Cat. No.: B13810861
CAS No.: 6301-46-8
M. Wt: 268.4 g/mol
InChI Key: IRUFIBUNWDMBNL-UHFFFAOYSA-N
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Description

5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol is an organic compound with the molecular formula C₁₁H₂₄O₃S₂ and a molecular weight of 268.44 g/mol This compound is characterized by the presence of two isopropylthio groups attached to a pentane backbone with three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol typically involves the reaction of 2-deoxy-D-ribose with 2-propylthiol under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets may vary depending on the application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Deoxyribose diisopropylmercaptal
  • D-erythro-2-deoxy-pentose-diisopropyldithioacetal
  • D-erythro-3,4,5-Trihydroxy-valeraldehyd-diisopropyldithioacetal

Uniqueness

5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

6301-46-8

Molecular Formula

C11H24O3S2

Molecular Weight

268.4 g/mol

IUPAC Name

5,5-bis(propan-2-ylsulfanyl)pentane-1,2,3-triol

InChI

InChI=1S/C11H24O3S2/c1-7(2)15-11(16-8(3)4)5-9(13)10(14)6-12/h7-14H,5-6H2,1-4H3

InChI Key

IRUFIBUNWDMBNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(CC(C(CO)O)O)SC(C)C

Origin of Product

United States

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